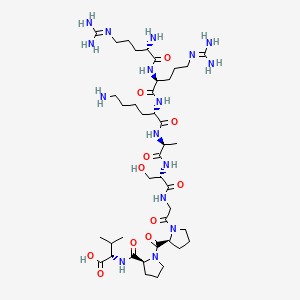

Phosphate acceptor peptide

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H74N16O11/c1-22(2)31(39(67)68)55-37(65)28-13-8-19-57(28)38(66)29-14-9-18-56(29)30(59)20-50-34(62)27(21-58)54-32(60)23(3)51-35(63)25(11-4-5-15-42)53-36(64)26(12-7-17-49-41(46)47)52-33(61)24(43)10-6-16-48-40(44)45/h22-29,31,58H,4-21,42-43H2,1-3H3,(H,50,62)(H,51,63)(H,52,61)(H,53,64)(H,54,60)(H,55,65)(H,67,68)(H4,44,45,48)(H4,46,47,49)/t23-,24-,25-,26-,27-,28-,29-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCGGOLGQXQAQT-QJSOSHDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H74N16O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239461 | |

| Record name | Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93511-94-5 | |

| Record name | Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093511945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Phosphate Acceptor Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular communication, reversible protein phosphorylation stands as a cornerstone mechanism, regulating a vast array of biological processes. This dynamic post-translational modification is orchestrated by protein kinases, which catalyze the transfer of a phosphate (B84403) group from ATP to specific amino acid residues on their substrates. Phosphate acceptor peptides are short, synthetic chains of amino acids that mimic the phosphorylation sites of these endogenous protein substrates.[1] These peptides serve as invaluable tools for researchers, enabling the precise study of kinase activity, specificity, and inhibition. This technical guide provides a comprehensive overview of phosphate acceptor peptides, including their role in key signaling pathways, quantitative kinetic data, and detailed experimental protocols for their use in kinase assays.

Core Concepts: The Role of Phosphate Acceptor Peptides in Kinase Biology

Phosphate acceptor peptides are designed to contain a specific consensus sequence that is recognized and phosphorylated by a particular protein kinase.[1] The amino acids flanking the target serine, threonine, or tyrosine residue are critical for determining the specificity of the kinase-substrate interaction. By using a defined peptide substrate, researchers can isolate and study the activity of a single kinase from a complex cellular lysate or in a purified system. This has profound implications for understanding disease states where kinase activity is dysregulated and for the development of targeted therapeutic inhibitors.

Key Signaling Pathways Involving Phosphate Acceptor Peptides

Protein kinases are central players in numerous signaling cascades that govern cell growth, proliferation, differentiation, and metabolism. Below are detailed descriptions of three major signaling pathways where phosphate acceptor peptides are instrumental in dissecting the roles of key kinases.

Protein Kinase A (PKA) Signaling Pathway

The PKA signaling pathway is a crucial regulator of a multitude of cellular functions, including metabolism, gene expression, and cell growth.[2][3][4][5] The pathway is activated by an increase in intracellular cyclic AMP (cAMP) levels, which is produced by adenylyl cyclase in response to various extracellular signals.[3][5]

Pathway Description:

Inactive PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits.[2][3] Upon binding of cAMP to the regulatory subunits, a conformational change occurs, leading to the dissociation and activation of the catalytic subunits.[3] The active catalytic subunits can then phosphorylate a wide range of downstream substrates on serine or threonine residues within a specific consensus sequence (Arg-Arg-X-Ser/Thr-Hyd, where X is any amino acid and Hyd is a hydrophobic amino acid). Phosphate acceptor peptides, such as Kemptide (LRRASLG), are designed to mimic these phosphorylation sites and are widely used to assay PKA activity.[6] Phosphorylation of target proteins by PKA can have diverse effects, such as activating or inhibiting enzymes, altering protein-protein interactions, or modulating gene transcription through the phosphorylation of transcription factors like CREB.[5] The pathway is terminated by the degradation of cAMP by phosphodiesterases and the dephosphorylation of substrates by protein phosphatases.

References

The Pivotal Role of Phosphate Acceptor Peptides in Cell Signaling: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, the reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a fundamental post-translational modification that governs nearly every aspect of cellular life. This process, orchestrated by a vast family of enzymes known as protein kinases, acts as a molecular switch, altering a protein's activity, localization, and interaction partners. At the heart of this regulatory mechanism lies the phosphate acceptor peptide , a short sequence of amino acids within a protein substrate that is specifically recognized and modified by a kinase. Understanding the function and specificity of these peptides is paramount for deciphering complex cell signaling networks and for the rational design of therapeutic agents that target kinase activity.

Synthetic peptides that mimic these natural phosphorylation sites have become indispensable tools in cellular biology and drug discovery.[1] They serve as specific substrates in kinase assays, facilitate the discovery of novel kinase inhibitors, and are used to generate highly specific antibodies for detecting phosphorylation events.[2][3] This guide provides a comprehensive overview of the function of phosphate acceptor peptides, details key experimental methodologies for their study, presents quantitative data on kinase-peptide interactions, and illustrates the intricate workflows and pathways that define their role in cell signaling.

The Molecular Basis of Kinase-Substrate Recognition

The fidelity of signal transduction relies on the remarkable specificity with which a protein kinase selects its substrates from a crowded cellular environment.[4] This specificity is achieved through a two-pronged mechanism: the intrinsic peptide specificity of the kinase's catalytic domain and substrate recruitment mechanisms that increase the local concentration of the substrate.[5][6]

-

Peptide Specificity: This refers to the preferential phosphorylation of serine, threonine, or tyrosine residues that are surrounded by a particular pattern of amino acids, often called a consensus motif.[6] The amino acids flanking the phospho-acceptor site make direct contact with the kinase's active site, and this molecular complementarity is a primary determinant of substrate recognition.[4][7] For instance, the well-known basophilic kinase, Protein Kinase A (PKA), preferentially phosphorylates substrates containing the motif Arg-Arg-X-Ser/Thr-Φ, where X is any amino acid and Φ is a hydrophobic residue.[8][9]

-

Substrate Recruitment: This process involves interactions outside the kinase's active site that enhance the binding affinity between the kinase and its substrate.[6] These can include docking domains on the kinase that bind to specific motifs on the substrate protein, or the co-localization of both enzyme and substrate to a specific cellular compartment or scaffolding protein. While peptide specificity constrains the range of possible phosphorylation sites, recruitment ensures that the kinase efficiently encounters and phosphorylates its correct physiological targets.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 9. Substrate-dependent activation requirements and kinetic properties of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Phosphate Acceptor Peptides in Kinase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein kinases are fundamental regulators of cellular processes, catalyzing the transfer of a phosphate (B84403) group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins. This post-translational modification acts as a molecular switch, modulating protein function, localization, and interaction networks. The study of kinase activity is therefore paramount in basic research and drug discovery. Phosphate acceptor peptides—short, synthetic sequences mimicking the phosphorylation site of a natural substrate—are indispensable tools for this purpose. They provide a specific, reproducible, and quantifiable means to measure the enzymatic activity of a purified kinase in a controlled in vitro environment. This guide provides an in-depth overview of the role of these peptides, methodologies for their use in various assay formats, and the interpretation of the resulting kinetic data.

The Kinase Reaction and the Role of the Acceptor Peptide

The core function of a protein kinase is to recognize and bind both ATP and a specific amino acid sequence on a substrate protein.[1] Within the kinase's active site, the terminal (gamma) phosphate of ATP is transferred to a hydroxyl group on a serine, threonine, or tyrosine residue of the substrate.[2]

Phosphate acceptor peptides are designed to act as specific, high-affinity substrates in this reaction. By containing the optimal recognition motif for a particular kinase, they enable precise measurement of its catalytic activity.[3] The use of a defined peptide substrate overcomes the complexities of using full-length protein substrates, which may have multiple phosphorylation sites, be difficult to purify, or have lower solubility.[3]

The general principle of a kinase-catalyzed reaction using a peptide substrate is as follows:

References

An In-depth Technical Guide to Naturally Occurring Phosphate Acceptor Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of naturally occurring phosphate (B84403) acceptor peptides, crucial players in cellular signaling and key targets in drug development. We will delve into specific examples of these peptides, their corresponding kinases, and the signaling pathways they regulate. This guide also offers a compilation of quantitative data on kinase-peptide interactions and detailed experimental protocols for their study.

Introduction to Phosphate Acceptor Peptides

Protein phosphorylation, the reversible addition of a phosphate group to serine, threonine, or tyrosine residues, is a fundamental post-translational modification that governs a vast array of cellular processes. This reaction is catalyzed by protein kinases, and the specific amino acid sequence recognized and phosphorylated by a kinase is known as a phosphate acceptor site, often studied in the form of short synthetic peptides. The amino acids surrounding the phospho-acceptor residue are critical for kinase recognition and substrate specificity, forming what is known as a phosphorylation motif. Understanding these motifs and the kinetics of their phosphorylation is essential for deciphering signaling networks and for the rational design of therapeutic agents that modulate kinase activity.

Examples of Naturally Occurring Phosphate Acceptor Peptides

The specificity of a protein kinase for its substrate is largely determined by the primary amino acid sequence surrounding the phosphorylation site. Below are examples of well-characterized phosphate acceptor peptides, the kinases that phosphorylate them, and their roles in key signaling pathways.

Serine/Threonine Kinase Substrates

Kemptide: A Substrate for Protein Kinase A (PKA)

Kemptide is a synthetic peptide derived from a phosphorylation site in porcine liver pyruvate (B1213749) kinase. Its sequence, Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG) , contains the consensus recognition motif for PKA, which is characterized by two basic residues (arginine in this case) upstream of the phosphorylated serine.

Glycogen Synthase Peptide: A Substrate for Glycogen Synthase Kinase-3 (GSK-3)

Glycogen Synthase Kinase-3 (GSK-3) often requires a "priming" phosphorylation C-terminal to the target residue. A commonly used peptide substrate is derived from the cAMP response element-binding protein (CREB) with the sequence KRREILSRRPSYR . In this peptide, the C-terminal serine is first phosphorylated by PKA, which then allows GSK-3 to phosphorylate the serine at position -4 relative to the priming phosphate. The consensus motif for GSK-3 is generally considered to be S/T-X-X-X-S/T(p).

Tyrosine Kinase Substrates

Src Kinase Substrate

Src, a non-receptor tyrosine kinase, plays a pivotal role in cell growth, differentiation, and survival. A widely used peptide substrate for Src is derived from p34cdc2, with the sequence KVEKIGEGTYGVVYK . This peptide contains the preferred tyrosine phosphorylation motif for Src family kinases.

Epidermal Growth Factor Receptor (EGFR) Autophosphorylation Sites

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that undergoes autophosphorylation upon ligand binding, creating docking sites for downstream signaling proteins. The cytoplasmic tail of EGFR contains multiple tyrosine autophosphorylation sites. For instance, Tyr1173 (in the context of the full-length receptor) is a major autophosphorylation site. While often studied in the context of the whole protein, peptides containing these sequences are used to investigate EGFR kinase activity. EGFR substrate specificity can be influenced by a priming phosphorylation, with a preference for substrates that are already phosphorylated on a nearby tyrosine residue.

Quantitative Data on Kinase-Peptide Interactions

The efficiency of a kinase to phosphorylate a peptide substrate is quantified by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum and is an inverse measure of the affinity of the kinase for the substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the catalytic efficiency of the kinase.

| Kinase | Peptide Substrate | Peptide Sequence | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| PKA Cα (wild-type) | S-Kemptide | LRRASLG | 10 | 25 | 2.5 x 106 |

| PKA Cα (wild-type) | T-Kemptide | LRRATLG | 100 | 0.2 | 2.0 x 103 |

| GSK-3α | Phospho-CREB peptide | KRREILSRRPS(p) YR | 140 | - | - |

| GSK-3β | Phospho-CREB peptide | KRREILSRRPS(p) YR | 200 | - | - |

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in signaling and experimental procedures is crucial for understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that transduces extracellular signals to the nucleus to regulate gene expression and other cellular processes. All MAPK family members share a common phosphorylation site motif, generally requiring a proline residue immediately C-terminal to the serine or threonine phosphoacceptor (S/T-P).[1]

Experimental Workflow for Kinase Assay

An in vitro kinase assay is a fundamental technique to measure the activity of a purified kinase against a specific substrate. The general workflow involves incubating the kinase with its peptide substrate and a phosphate donor (typically ATP).

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of phosphate acceptor peptides.

Solid-Phase Peptide Synthesis (SPPS) of Phosphopeptides

The synthesis of phosphopeptides is crucial for their use in kinase assays and other biochemical studies. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-protected phosphoamino acids (e.g., Fmoc-Ser(PO(OBzl)OH)-OH)

-

Solid-phase synthesis resin (e.g., Wang or Rink Amide resin)

-

Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents: DMF, DCM, Diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the Fmoc-amino acid (or phosphoamino acid) by dissolving it with a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group as in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase HPLC.

-

Verification: Confirm the identity and purity of the synthesized phosphopeptide by mass spectrometry.

In Vitro Kinase Assay (Radioactive)

This protocol describes a classic method for measuring kinase activity using radiolabeled ATP.

Materials:

-

Purified kinase

-

Synthetic peptide substrate

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Stop solution (e.g., phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the kinase reaction buffer, the peptide substrate at the desired concentration, and the purified kinase.

-

Initiate Reaction: Start the reaction by adding [γ-32P]ATP to the mixture. The final ATP concentration should be optimized for the specific kinase.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper several times with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the kinase activity based on the amount of 32P incorporated into the peptide substrate over time.

Phosphopeptide Identification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and sequencing phosphopeptides.

Materials:

-

Protein digest (e.g., tryptic digest of a protein mixture)

-

Phosphopeptide enrichment kit (e.g., IMAC or TiO2)

-

LC-MS/MS system (e.g., Orbitrap or Q-TOF mass spectrometer)

-

Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)

Protocol:

-

Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using either Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography. This step is crucial due to the low stoichiometry of many phosphorylation events.

-

LC Separation: Load the enriched phosphopeptides onto a reverse-phase HPLC column and separate them based on their hydrophobicity using a gradient of increasing organic solvent (e.g., acetonitrile).

-

Mass Spectrometry (MS): As the peptides elute from the HPLC column, they are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio (m/z) is measured in the mass spectrometer.

-

Tandem Mass Spectrometry (MS/MS): The mass spectrometer automatically selects precursor ions (peptides) of interest for fragmentation (e.g., by collision-induced dissociation). The m/z of the resulting fragment ions are then measured.

-

Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptide sequence. The presence and location of the phosphate group can be determined by the mass shift of 80 Da on specific amino acid residues and by the presence of specific fragment ions.

Conclusion

The study of naturally occurring phosphate acceptor peptides is fundamental to our understanding of cellular signaling in both health and disease. This guide has provided a detailed overview of key examples, quantitative data, and experimental methodologies essential for researchers, scientists, and drug development professionals in this field. The continued exploration of the phosphoproteome will undoubtedly uncover new therapeutic targets and deepen our knowledge of the intricate regulatory networks that govern life.

References

Designing the Message: A Technical Guide to Synthetic Phosphate Acceptor Peptides

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, protein kinases play a pivotal role as master regulators, orchestrating a vast array of signaling pathways through the precise phosphorylation of substrate proteins. The development of synthetic phosphate (B84403) acceptor peptides—short, custom-designed sequences that act as mimics of natural kinase substrates—has provided an invaluable toolkit for dissecting kinase activity, specificity, and its role in disease. This technical guide delves into the core principles of designing these peptides, from fundamental sequence motifs to advanced computational strategies, and outlines the key experimental protocols for their synthesis and characterization.

Core Principles of Peptide Design

The design of an effective synthetic phosphate acceptor peptide hinges on understanding the specific recognition motifs of the target kinase. These motifs, often referred to as consensus sequences, are short stretches of amino acids surrounding the phosphorylatable serine, threonine, or tyrosine residue.

1. Consensus Sequence-Based Design: This is the most established approach, leveraging known phosphorylation site sequences from natural or exogenous substrates.[1][2] Key features of these sequences often include:

-

Determinant Residues: Specific amino acids at defined positions relative to the phosphorylation site (designated as P+0) are crucial for kinase recognition. For instance, Protein Kinase A (PKA) preferentially recognizes substrates with arginine at the P-3 and P-2 positions.[3]

-

Basic and Acidic Residues: The presence of positively charged (basic) residues like arginine (R) and lysine (B10760008) (K), or negatively charged (acidic) residues like aspartic acid (D) and glutamic acid (E), in the vicinity of the phosphorylation site is a common determinant for many kinases.[2][4]

-

Proline-Directed Kinases: A subset of kinases, such as p34cdc2, specifically recognize sequences where a proline residue is located immediately C-terminal to the phosphorylation site (P+1).[3]

2. Pseudosubstrate-Based Design: Many protein kinases possess an autoregulatory "pseudosubstrate" domain that mimics a real substrate but lacks the phosphorylatable residue.[1] Synthetic peptides designed based on these pseudosubstrate sequences can act as potent and specific inhibitors or substrates, providing valuable tools for studying kinase regulation.[1]

4. Enhancing Specificity and Efficiency: Beyond the core consensus sequence, other factors can be engineered into synthetic peptides:

-

Docking Peptides: For some kinases, such as Mitogen-Activated Protein Kinases (MAPKs), specificity is conferred by docking sites distant from the phosphorylation site.[7] Incorporating these docking motifs into a synthetic peptide can dramatically increase phosphorylation efficiency.[7]

-

Secondary Structure: The conformation of the peptide can influence its interaction with the kinase. While short peptides are often flexible, designing peptides with a propensity to adopt a specific secondary structure can enhance binding.

Quantitative Data on Synthetic Peptide Substrates

The efficacy of a synthetic peptide substrate is quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the maximal velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate.[8] A lower Km value indicates a higher affinity.[8] The catalytic efficiency of a kinase for a particular substrate is often expressed as kcat/Km.

Below is a summary of kinetic data for several well-characterized synthetic peptide substrates. It is important to note that these values can vary depending on the specific experimental conditions.

| Peptide Substrate | Sequence | Target Kinase | Km (µM) | Vmax (nmol/min/mg) | Reference(s) |

| Kemptide | LRRASLG | PKA | 16 | - | [1][3] |

| Abltide | EAIYAAPFAKKK | Abl Kinase | 4 | - | [5] |

| PKC Peptide | KRAKRKTAKKR | Protein Kinase C | 0.49 ± 0.13 | 10.0 ± 0.5 | [6] |

| Malantide | LRRASLGV | PKA | - | - | |

| Src Substrate | AEEEIYGEFEAKKKK | Src Kinase | - | - | |

| EGFR Substrate | RRELVEPLTPSGEAPNQALLR | EGFR | - | - | |

| Akt Substrate | GRPRTSSFAEG | Akt/PKB | - | - |

Experimental Protocols

The development and validation of synthetic phosphate acceptor peptides involve a series of key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing peptides.[9] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Methodology:

-

Resin Preparation: Start with a resin functionalized with the C-terminal amino acid of the desired peptide.

-

Deprotection: The N-terminal protecting group (commonly Fmoc) of the resin-bound amino acid is removed using a mild base, such as piperidine (B6355638) in DMF.

-

Coupling: The next protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the resin-bound peptide.

-

Washing: The resin is thoroughly washed to remove excess reagents and by-products.

-

Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

-

Phosphoamino Acid Incorporation: For phosphopeptides, suitably protected phosphoamino acid derivatives are incorporated during the synthesis using standard coupling protocols.[10]

-

Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA) with scavengers.

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry.

In Vitro Kinase Assays

These assays are essential for determining the kinetic parameters of a synthetic peptide substrate and for screening potential kinase inhibitors.

This is a classic and highly sensitive method for measuring kinase activity.[3]

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the kinase, the synthetic peptide substrate, ATP, and [γ-32P]ATP in a suitable kinase reaction buffer.

-

Initiation and Incubation: The reaction is initiated by the addition of the kinase or ATP and incubated at the optimal temperature for a defined period.

-

Termination: The reaction is stopped, typically by adding a strong acid like phosphoric acid.

-

Separation: The phosphorylated peptide is separated from the unreacted [γ-32P]ATP. This is commonly achieved by spotting the reaction mixture onto P81 phosphocellulose paper, which binds the positively charged peptide while the negatively charged ATP is washed away.

-

Quantification: The amount of 32P incorporated into the peptide is quantified using a scintillation counter.

This is a non-radioactive, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[1][5]

Methodology:

-

Kinase Reaction: The kinase reaction is performed in a multiwell plate with the kinase, peptide substrate, and ATP.

-

Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the kinase reaction into ATP.

-

Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, and the resulting luminescence is measured with a luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

Mass Spectrometry for Phosphorylation Analysis

Mass spectrometry is a powerful tool for confirming the phosphorylation of a synthetic peptide and identifying the exact site of phosphorylation.[11]

Methodology:

-

Sample Preparation: The phosphorylated peptide is purified from the kinase reaction mixture.

-

Phosphopeptide Enrichment (Optional): For complex samples, phosphopeptides can be enriched using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[12]

-

Mass Spectrometry Analysis: The sample is analyzed by a mass spectrometer (e.g., MALDI-TOF or LC-MS/MS). The mass shift corresponding to the addition of a phosphate group (79.98 Da) confirms phosphorylation.

-

Tandem Mass Spectrometry (MS/MS): To pinpoint the phosphorylation site, the phosphorylated peptide ion is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to determine the amino acid sequence and the location of the phosphate group.

Visualizations

Signaling Pathway: The MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Synthetic peptides are often used to assay the activity of kinases within this pathway, such as MEK and ERK.

References

- 1. Kemptide [LRRASLG], 5-FAM labeled, Conjugated, 1130.3, 1 mg | Labscoop [labscoop.com]

- 2. Kinetic analysis of cAMP-dependent protein kinase: mutations at histidine 87 affect peptide binding and pH dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kemptide [LRRASLG] [anaspec.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. A potent and highly selective peptide substrate for protein kinase C assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential responses of cyclic GMP-dependent and cyclic AMP-dependent protein kinases to synthetic peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Abltide [KKGEAIYAAPFA-NH2] - 1 mg [anaspec.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Protein Phosphorylation: Mechanisms, Analysis, and Therapeutic Targeting

The Core Principle: Phosphorylation as a Master Regulatory Switch

Protein phosphorylation is a reversible post-translational modification (PTM) that is central to a vast array of cellular processes.[1][2] This mechanism involves the addition of a phosphate (B84403) group (PO4) to serine, threonine, or tyrosine residues on a protein, a reaction catalyzed by enzymes called protein kinases .[3][4] The reverse process, dephosphorylation, is carried out by protein phosphatases .[1] This dynamic and tightly controlled interplay between kinases and phosphatases acts as a molecular switch, modulating protein function, localization, and interactions.[3]

The addition of a negatively charged phosphate group can induce significant conformational changes in a protein, thereby altering its catalytic activity, its ability to bind to other molecules, or its stability.[1][5] It is estimated that approximately one-third of all proteins in a eukaryotic cell are subject to phosphorylation, highlighting the ubiquity and importance of this modification.[4] The human genome contains around 568 protein kinases and 156 protein phosphatases that regulate these events, controlling processes from cell division and growth to signal transduction and apoptosis.[1]

Phosphorylation in Cellular Signaling and Disease

Phosphorylation is a cornerstone of signal transduction, the process by which cells respond to external stimuli.[5] Signaling cascades, often involving a series of sequential phosphorylation events, amplify initial signals and elicit specific cellular responses.[3][5]

Key Signaling Pathways Driven by Phosphorylation:

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example of a phosphorylation cascade. It relays signals from the cell surface to the nucleus to control fundamental processes like cell proliferation and differentiation.[1][3] Dysregulation of this pathway is a common feature in many cancers.[1]

-

PI3K/AKT Pathway: This pathway is crucial for cell survival, growth, and metabolism.[1] Ligand binding to receptors like EGFR can activate PI3K, leading to a cascade of phosphorylation events that ultimately activate AKT, which in turn phosphorylates numerous substrates to promote cell survival and proliferation.[1]

Aberrant Phosphorylation in Disease:

The delicate balance of phosphorylation is often disrupted in disease.[6] Hyperactivity, malfunction, or overexpression of protein kinases can lead to uncontrolled cell growth and proliferation, which are hallmarks of cancer.[1][6] For instance, mutations in kinases like EGFR and BRAF are known drivers of various cancers.[7] Consequently, the enzymes of the phosphorylation machinery have become major targets for therapeutic intervention.[1][6]

The Role of Phosphorylation in Drug Development

The critical role of kinases in disease, particularly cancer, has made them one of the most important classes of drug targets.[8][9] The development of kinase inhibitors , small molecules that block the activity of specific kinases, has revolutionized cancer therapy.[1][7][10]

As of 2024, more than 80 small-molecule protein kinase inhibitors have received FDA approval, most of which function by targeting the ATP-binding site of the kinase.[7] A prime example is Imatinib (Gleevec), which targets the BCR-ABL tyrosine kinase and has transformed the treatment of chronic myeloid leukemia (CML).[8]

However, the development of kinase inhibitors faces challenges, most notably the emergence of drug resistance, often due to mutations in the kinase domain that reduce the inhibitor's binding affinity.[7] This has spurred the development of next-generation inhibitors designed to overcome these resistance mechanisms.[7] Phosphoproteomics, the large-scale study of protein phosphorylation, is a powerful tool in this field, helping to identify new drug targets, understand resistance mechanisms, and discover biomarkers for patient stratification.[1][11]

Quantitative Data Summary

The following table summarizes key quantitative aspects of phosphorylation and its study.

| Parameter | Value / Range | Significance | Reference(s) |

| Human Protein Kinases | ~568 | Regulate a vast number of cellular processes; key drug targets. | [1] |

| Human Protein Phosphatases | ~156 | Counteract kinase activity to ensure signaling fidelity. | [1] |

| Proteins Subject to Phosphorylation | ~30% of the eukaryotic proteome | Indicates the widespread regulatory role of this modification. | [4] |

| FDA-Approved Kinase Inhibitors | > 80 (as of 2024) | Represents a major class of modern targeted therapies. | [7][10] |

| Western Blot Sensitivity | Qualitative to Semi-Quantitative | Gold standard for validating specific phosphorylation events. | [4][12] |

| ELISA Quantitation | More quantitative than Western Blot | Useful for high-throughput screening and kinase activity studies. | [4] |

| Mass Spectrometry Coverage | > 10,000 phosphosites per experiment | Enables global, discovery-driven analysis of signaling networks. | [11] |

Visualizing Key Processes

Signaling Pathway: The MAPK/Erk Cascade

This diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial cascade involved in cell proliferation and survival.

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

Experimental Workflow: Phosphoproteomics using Mass Spectrometry

This workflow outlines the major steps in a typical "bottom-up" quantitative phosphoproteomics experiment.

Caption: Workflow for a typical quantitative phosphoproteomics experiment.

Key Experimental Protocols

Studying protein phosphorylation is essential for understanding cell signaling.[12] A variety of methods are available, each suited to different research objectives.[12][13]

Western Blot for Phospho-Protein Detection

Western blotting is the gold standard for qualitatively or semi-quantitatively measuring the phosphorylation level of a specific protein.[4][12]

Objective: To detect a specific phosphorylated protein in a complex mixture like a cell lysate.

Methodology:

-

Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Determine total protein concentration using a suitable assay (e.g., BCA).

-

SDS-PAGE: Separate proteins from the lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12] Include a protein ladder as a size reference.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (typically PVDF or nitrocellulose).[4][12] This is usually done electrophoretically.

-

Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk in TBS-T buffer) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that is specific to the phosphorylated form of the target protein. This is the most critical step for specificity.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (like HRP) or a fluorophore.[12] This antibody binds to the primary antibody.

-

Detection:

-

For HRP-conjugated antibodies, add a chemiluminescent substrate and capture the signal using an imager or X-ray film.[12]

-

For fluorescent antibodies, use an imager with the appropriate lasers and filters.

-

-

Analysis and Controls:

-

Total Protein Control: To ensure changes in signal are due to phosphorylation and not protein expression, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) target protein.[14]

-

Loading Control: Probe for a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.

-

Phosphatase Treatment: As a specificity control, treat a lysate sample with a phosphatase (e.g., lambda protein phosphatase) before running the gel. A phospho-specific antibody should show no signal in this lane.[14]

-

In Vitro Kinase Assay

These assays measure the activity of a specific kinase against a substrate in a controlled, cell-free environment.[15] They are fundamental for screening kinase inhibitors and characterizing kinase kinetics.[15]

Objective: To quantify the activity of a purified kinase and assess the potency of potential inhibitors.

Methodology (Luminescence-Based, e.g., Kinase-Glo®):

-

Reagent Preparation:

-

Prepare a kinase buffer containing appropriate salts and cofactors (e.g., Mg²⁺).

-

Reconstitute the Kinase-Glo® reagent, which contains luciferase, luciferin, and other components. Allow it to equilibrate to room temperature.[15]

-

-

Reaction Setup:

-

In a white, opaque multi-well plate (e.g., 384-well), add the purified kinase enzyme.

-

For inhibitor screening, add various concentrations of the test compound (e.g., C13H11Cl3N4OS) and pre-incubate with the kinase.[16]

-

Add the specific protein or peptide substrate for the kinase.

-

-

Initiate Reaction: Start the reaction by adding ATP to a final desired concentration. The total reaction volume is typically small (10-25 µL).[15]

-

Incubation: Incubate the plate at an optimal temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-90 minutes).[15]

-

Detection:

-

Equilibrate the plate to room temperature.

-

Add a volume of the prepared Kinase-Glo® reagent equal to the reaction volume in each well.[15] This reagent measures the amount of ATP remaining in the well.

-

Mix on a plate shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.[15]

-

-

Data Acquisition: Read the luminescence using a plate-reading luminometer.

-

Analysis: Kinase activity is inversely proportional to the luminescent signal (less signal = more ATP consumed = higher kinase activity). For inhibitor studies, data is often plotted as percent inhibition versus compound concentration to determine an IC50 value.

Phosphoproteomics by Mass Spectrometry (MS)

MS-based phosphoproteomics allows for the large-scale, unbiased identification and quantification of thousands of phosphorylation sites in a single experiment.[2][11]

Objective: To obtain a global profile of protein phosphorylation changes in response to a stimulus or in a disease state.

Methodology (Bottom-up approach):

-

Protein Extraction and Digestion:

-

Extract proteins from cell or tissue samples using a lysis buffer with phosphatase and protease inhibitors.

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into smaller peptides using a protease, most commonly trypsin.[17]

-

-

Phosphopeptide Enrichment:

-

Due to the low abundance of phosphopeptides, an enrichment step is critical.[11][12]

-

Common methods include Immobilized Metal Affinity Chromatography (IMAC) or metal-oxide affinity chromatography (MOAC), such as with titanium dioxide (TiO2) beads, which selectively bind the negatively charged phosphate groups.[11][12]

-

-

LC-MS/MS Analysis:

-

The enriched phosphopeptides are separated by liquid chromatography (LC) based on their physicochemical properties (e.g., hydrophobicity).[17][18]

-

The separated peptides are then ionized and analyzed by a tandem mass spectrometer (MS/MS).[17] The instrument first measures the mass-to-charge ratio of the intact peptide (MS1 scan), then fragments the peptide and measures the masses of the fragments (MS2 scan).

-

-

Data Analysis:

-

The fragmentation spectra (MS2) are matched against a protein sequence database to identify the peptide sequence.[19][20]

-

Specialized software is used to determine the precise location of the phosphorylation site(s) on the peptide.[2]

-

For quantitative studies (e.g., using SILAC or label-free methods), the signal intensity of each phosphopeptide is compared across different samples to determine relative changes in phosphorylation levels.[2][21]

-

Downstream bioinformatics analysis is performed to identify affected signaling pathways and biological processes.[20] If total proteome data is available, phosphosite intensities can be normalized to changes in protein abundance to isolate true changes in phosphorylation stoichiometry.[22]

-

References

- 1. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoproteomics by Mass Spectrometry: insights, implications, applications, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 5. リン酸化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. onclive.com [onclive.com]

- 7. news-medical.net [news-medical.net]

- 8. labiotech.eu [labiotech.eu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. raybiotech.com [raybiotech.com]

- 13. researchgate.net [researchgate.net]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Mass Spectrometry for Phosphoproteomics: Which Platform Is Best? - Creative Proteomics [creative-proteomics.com]

- 18. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

The Dawn of Cellular Regulation: A Technical History of Phosphate Acceptor Peptides

A deep dive into the foundational discoveries that unveiled the critical role of protein phosphorylation and the identification of the first phosphate (B84403) acceptor peptides, shaping our modern understanding of cellular signaling and providing a roadmap for contemporary drug development.

This technical guide charts the seminal discoveries in the field of protein phosphorylation, with a specific focus on the identification and characterization of the first phosphate acceptor peptides. From the pioneering work of Nobel laureates Edmond Fischer and Edwin Krebs, which established reversible protein phosphorylation as a key regulatory mechanism, to the meticulous experimental protocols that enabled the sequencing of the first phosphopeptide, this document provides a comprehensive historical and technical overview for researchers, scientists, and drug development professionals.

The Pivotal Discovery: Reversible Protein Phosphorylation

The journey into the world of phosphate acceptor peptides began with a fundamental question in muscle biochemistry: how is the activity of glycogen (B147801) phosphorylase regulated? In the mid-1950s, Edmond H. Fischer and Edwin G. Krebs at the University of Washington embarked on a series of experiments that would ultimately revolutionize our understanding of cellular control.[1][2][3] Their groundbreaking work, which earned them the Nobel Prize in Physiology or Medicine in 1992, demonstrated that the conversion of the less active form of glycogen phosphorylase, phosphorylase b, to its active form, phosphorylase a, was not due to an allosteric effector as previously thought, but rather to a covalent modification: the phosphorylation of a specific amino acid residue.[1][4][5]

This discovery of reversible protein phosphorylation, catalyzed by protein kinases and reversed by protein phosphatases, unveiled a ubiquitous "molecular switch" mechanism that governs a vast array of cellular processes, from metabolism and cell division to signal transduction and gene expression.[4][6]

Identifying the Target: The First Phosphate Acceptor Peptide

The initial discovery of protein phosphorylation naturally led to the next critical question: where on the protein does this modification occur? The answer lay in identifying the specific amino acid that accepted the phosphate group from ATP. Through a series of meticulous experiments involving radioactive labeling with ³²P-labeled ATP, protein digestion, and peptide separation, the Fischer and Krebs laboratories, along with others, pinpointed a specific serine residue within the glycogen phosphorylase protein as the site of phosphorylation.[4]

A landmark 1970 paper by Wolf, Fischer, and Krebs detailed the amino acid sequence of the phosphorylated peptide isolated from rabbit liver glycogen phosphorylase.[4] This represented the first characterization of a naturally occurring "this compound."

Table 1: The First Sequenced this compound from Rabbit Liver Glycogen Phosphorylase [4]

| Property | Description |

| Source Protein | Rabbit Liver Glycogen Phosphorylase |

| Phosphorylated Residue | Serine |

| Amino Acid Sequence | Ser-Asp-Gln-Glu-Lys-Arg-Lys-Gln-Ile-Ser-Val-Arg-Gly-Leu |

Experimental Protocols: Unmasking the Phosphopeptide

The identification and sequencing of the first this compound was a technical tour de force for its time, relying on a combination of innovative biochemical techniques.

In Vitro Phosphorylation and Radioactive Labeling

The foundational experiment involved the in vitro conversion of purified phosphorylase b to phosphorylase a using an extract from muscle tissue that contained the phosphorylating enzyme, later identified as phosphorylase kinase.[2] To trace the phosphate group, the reaction was carried out in the presence of adenosine (B11128) triphosphate (ATP) with a radioactive phosphorus isotope (³²P) in the gamma position (γ-³²P-ATP). This ensured that the phosphate group transferred to the protein was radiolabeled.

Experimental Workflow: In Vitro Phosphorylation of Glycogen Phosphorylase

Caption: Workflow for the in vitro phosphorylation of phosphorylase b.

Proteolytic Digestion and Peptide Separation

Following the phosphorylation reaction, the radiolabeled phosphorylase a was isolated and then subjected to proteolytic digestion using enzymes like trypsin. Trypsin cleaves the protein at specific sites (after lysine (B10760008) and arginine residues), generating a mixture of smaller peptides.

This complex mixture of peptides was then separated using a combination of chromatographic techniques. Early methods relied on ion-exchange chromatography and paper electrophoresis to isolate the radioactive phosphopeptides from the unphosphorylated peptides.

Amino Acid Sequencing by Edman Degradation

Once a pure radiolabeled phosphopeptide was obtained, its amino acid sequence was determined using the Edman degradation method. This technique, developed by Pehr Edman, allows for the sequential removal and identification of amino acids from the N-terminus of a peptide. By analyzing the radioactivity of the cleaved amino acid derivatives at each step, the position of the phosphorylated serine could be precisely determined.

Experimental Workflow: Phosphopeptide Sequencing

References

- 1. researchgate.net [researchgate.net]

- 2. Conversion of phosphorylase b to phosphorylase a in muscle extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Basis for Allostery in PLP-dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Activation of Phosphorylase Kinase by Physiological Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Structural Architectonics of Phosphate-Binding Peptides: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural characteristics that govern the interaction of peptides with phosphate (B84403) moieties. Understanding these molecular principles is fundamental for the rational design of peptide-based therapeutics, diagnostics, and research tools targeting phosphorylated proteins and nucleotides. This document synthesizes key findings on binding motifs, conformational dynamics, and the experimental methodologies used to elucidate these interactions, presenting quantitative data in a structured format and visualizing complex pathways and workflows.

Core Structural Features of Phosphate-Binding Peptides

The specific recognition of phosphate groups by peptides is primarily dictated by a combination of electrostatic interactions, hydrogen bonding, and the conformational flexibility of the peptide backbone. These interactions are often mediated by conserved structural motifs and specific amino acid residues.

Primary Structure: Key Amino Acid Residues and Motifs

The primary sequence of a peptide is the foundational determinant of its phosphate-binding capability. Certain amino acid residues are statistically more prevalent in phosphate-binding sites due to the physicochemical properties of their side chains.

-

Positively Charged Residues: Arginine and Lysine (B10760008) are frequently observed in phosphate-binding sites. The guanidinium (B1211019) group of arginine can form a stable, bidentate hydrogen bond with the phosphate oxygens, while the primary amine of lysine engages in favorable electrostatic interactions.[1] Arginine-rich peptides, in particular, are known to interact strongly with the phosphate groups of cell membrane lipids.[2][3]

-

Polar, Uncharged Residues: Serine and Threonine, with their hydroxyl side chains, can act as hydrogen bond donors to the phosphate group. Phosphorylation of these residues is a common post-translational modification that can modulate peptide structure and function.[4]

-

Glycine (B1666218): The lack of a side chain provides glycine with exceptional conformational flexibility. This allows the peptide backbone to adopt the specific conformations necessary to create a snug binding pocket, often referred to as a "nest," for the phosphate group.[5]

These key residues are often found within conserved sequence motifs. The most well-characterized of these is the P-loop , also known as the Walker A motif. This motif is typically found in ATP- and GTP-binding proteins and has the consensus sequence G-x(4)-GK-[TS] (where x is any amino acid).[5] The P-loop forms a flexible glycine-rich loop that wraps around the phosphate groups of the nucleotide.[5][6] Other glycine-rich sequences, such as GxGxxG for dinucleotide binding, also serve as critical phosphate recognition elements.

Secondary and Tertiary Structure: Conformational Dynamics

The binding of a phosphate group can induce significant conformational changes in a peptide, a phenomenon central to many biological signaling events. These changes can range from local rearrangements to more global structural transitions.

-

Loop and Helix Rearrangements: The addition of a negatively charged phosphate group can alter the electrostatic landscape of a peptide, leading to shifts in the positions of helices and the reordering of flexible loop regions.[7] This is a key mechanism in the activation of many enzymes and signaling proteins upon phosphorylation.[8]

-

Induced Fit: The interaction between a peptide and a phosphate group is often not a simple lock-and-key mechanism. Instead, the initial binding event can trigger conformational adjustments in both the peptide and the phosphate-containing molecule to achieve a more stable, lower-energy complex.[5]

-

Stabilization: Phosphate binding can also lead to the stabilization of a particular peptide conformation, protecting it from degradation and increasing its structural integrity.[9]

Quantitative Analysis of Peptide-Phosphate Interactions

The affinity and thermodynamics of peptide-phosphate binding are critical parameters for understanding and engineering these interactions. Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring these properties.

| Peptide/Protein System | Ligand | Kd (Dissociation Constant) | ΔH (Enthalpy Change, kcal/mol) | -TΔS (Entropic Contribution, kcal/mol) | Stoichiometry (n) | Reference |

| α4 S1011D | 14-3-3-ζ | ~60 µM | - | - | - | [10] |

| α4-30pS (phospho-peptide) | 14-3-3-ζ | ~24 µM | - | - | - | [10] |

| HCN1 phosphopeptide A | 14-3-3ζ | 16 µM | - | - | - | [10] |

| HCN1 phosphopeptide B | 14-3-3ζ | 25 µM | - | - | - | [10] |

| HCN1 phosphopeptide C | 14-3-3ζ | 15 µM | - | - | - | [10] |

| Monocyclic Peptide (v107) | VEGF | 178 nM | -17.8 | 8.7 | ~1 | [11][12] |

| Bicyclic Peptide (1c) | VEGF | 38 nM | -16.6 | 6.7 | ~1 | [11][12] |

| NA1 | P3C | 1.63 nM | - | - | 1:1 | [13] |

| TR01 | Transferrin Receptor 1 | 22.3 nM | - | - | - | [14] |

Note: This table presents a selection of publicly available data to illustrate the range of binding affinities and thermodynamic parameters. The exact values are highly dependent on the specific peptide sequence, the nature of the phosphate-containing ligand, and the experimental conditions.

Experimental Methodologies

A variety of biophysical and biochemical techniques are employed to characterize the structural and thermodynamic properties of phosphate-binding peptides.

Solid-Phase Peptide Synthesis (SPPS)

The foundation of studying peptide-phosphate interactions is the ability to obtain high-purity peptides. SPPS is the standard method for chemically synthesizing peptides.

Protocol: Fmoc-based Solid-Phase Peptide Synthesis

-

Resin Selection and Swelling:

-

Choose a resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove excess piperidine.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HOBt).

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed for several hours.

-

-

Washing:

-

Wash the resin extensively with DMF to remove unreacted reagents.

-

-

Repeat Cycle:

-

Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[4][15][16]

Protocol: ITC Analysis of Peptide-Phosphate Binding

-

Sample Preparation:

-

Prepare the peptide and the phosphate-containing ligand in identical, low-ionization enthalpy buffers (e.g., phosphate or citrate (B86180) buffer) to minimize heats of dilution.[17][18]

-

Accurately determine the concentrations of both the peptide and the ligand.[19]

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Titration:

-

Perform a series of small, sequential injections of the ligand into the sample cell.

-

Allow the system to reach thermal equilibrium between each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to determine the heat change.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to peptide.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the Kd, n, and ΔH.[19]

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these parameters.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining atomic-resolution structural information on peptides in solution and for mapping binding interfaces.[10][20]

Protocol: NMR Analysis of Peptide-Phosphate Interactions

-

Sample Preparation:

-

Prepare a solution of the peptide (often isotopically labeled with 15N or 13C) in a suitable NMR buffer.

-

Acquire a reference spectrum (e.g., a 1H-15N HSQC spectrum) of the free peptide.

-

-

Titration:

-

Add increasing amounts of the phosphate-containing ligand to the peptide solution.

-

Acquire a spectrum at each titration point.

-

-

Chemical Shift Perturbation (CSP) Analysis:

-

Structure Determination (for peptide-phosphate complexes):

-

Acquire a suite of multi-dimensional NMR experiments (e.g., NOESY, TOCSY) on the saturated complex.

-

Use the nuclear Overhauser effect (NOE) data to generate distance restraints between protons.

-

Use these restraints in a structure calculation program to determine the three-dimensional structure of the complex.

-

X-ray Crystallography

X-ray crystallography can provide a static, high-resolution snapshot of a peptide-phosphate complex in the solid state.

Protocol: X-ray Crystallography of a Peptide-Phosphate Complex

-

Crystallization:

-

Prepare a highly pure and concentrated solution of the peptide-phosphate complex.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to find conditions that yield well-ordered crystals.[22]

-

-

Data Collection:

-

Mount a suitable crystal and expose it to a high-intensity X-ray beam.

-

Collect the diffraction pattern as the crystal is rotated.[22]

-

-

Structure Determination:

-

Process the diffraction data to obtain the intensities of the reflections.

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model of the peptide-phosphate complex into the electron density map.[22]

-

-

Refinement:

-

Refine the atomic model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

-

Validate the final structure.

-

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Characterizing Phosphate-Binding Peptides

The following diagram illustrates a typical workflow for the identification and characterization of a novel phosphate-binding peptide.

Signaling Pathway: Fibroblast Growth Factor (FGF) Receptor Signaling

Phosphate-binding interactions are central to signal transduction. The following diagram illustrates the FGF signaling pathway, where phosphorylation events and the binding of phosphorylated peptides to downstream effectors are critical for signal propagation.

References

- 1. jipb.net [jipb.net]

- 2. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 3. researchgate.net [researchgate.net]

- 4. tainstruments.com [tainstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. Temporal phosphoproteomics reveals circuitry of phased propagation in insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Formation and Dissociation of Phosphorylated Peptide Radical Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study on Vascular Endothelial Growth Factor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Prediction of Secondary Ionization of the Phosphate Group in Phosphotyrosine Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Formation and Dissociation of Phosphorylated Peptide Radical Cations (Journal Article) | OSTI.GOV [osti.gov]

- 17. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 18. Opening opportunities for Kd determination and screening of MHC peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Recent advances in research on phosphate starvation signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. d-nb.info [d-nb.info]

The Linchpin of Cellular Control: An In-depth Guide to the Role of Amino Acid Sequence in Kinase Substrate Specificity

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are fundamental regulators of nearly all cellular processes, from growth and metabolism to differentiation and apoptosis. They exert their control by catalyzing the transfer of a phosphate (B84403) group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins. This seemingly simple act of phosphorylation is a switch that can alter a protein's function, localization, or stability, thereby propagating signals through intricate cellular networks. The fidelity of these signaling pathways hinges on the exquisite specificity of kinases for their intended substrates. A central determinant of this specificity lies in the primary amino acid sequence surrounding the phosphorylation site. This technical guide provides a comprehensive exploration of the principles governing kinase-substrate recognition, the experimental methodologies used to elucidate these interactions, and the critical implications for modern drug development.

The Molecular Basis of Kinase Substrate Recognition

The specificity of a protein kinase is not determined by the phospho-acceptor residue alone. Instead, it is dictated by the chemical and structural complementarity between the kinase's active site and a "consensus sequence" or "motif" of amino acids flanking the target residue on the substrate.[1]

1.1. The Consensus Sequence Motif

Early studies using peptides derived from known phosphorylation sites revealed that kinases recognize short, linear amino acid sequences, typically spanning from the -6 to +6 positions relative to the phosphorylated residue (P+0).[2] These consensus sequences vary significantly among different kinases.[3] For example, basophilic kinases like Protein Kinase A (PKA) prefer basic residues (Arginine, Lysine) N-terminal to the phosphorylation site, while proline-directed kinases, such as Cyclin-Dependent Kinases (CDKs), require a proline residue immediately C-terminal to the target serine or threonine.[4][5] The unique features of the kinase's catalytic cleft—pockets and charged surfaces—selectively bind to substrates presenting the appropriate motif.[1]

1.2. Beyond the Consensus Motif: Higher-Order Specificity

While the primary sequence motif is a crucial determinant, other factors contribute to ensuring signaling fidelity in the complex cellular environment:

-

Docking Interactions: Many kinases possess docking sites distal to their catalytic cleft that bind to corresponding motifs on their substrates.[6] These lower-affinity interactions increase the local concentration of the substrate near the active site, enhancing the efficiency and specificity of phosphorylation.[2]

-

Scaffolding Proteins: Scaffolding proteins can bring a specific kinase and substrate into close proximity, effectively insulating the interaction from competing substrates and ensuring the correct signal is propagated.

-

Subcellular Localization: The co-localization of a kinase and its substrate within a specific cellular compartment (e.g., nucleus, cytoplasm) is a prerequisite for their interaction.

Quantitative Analysis of Kinase Specificity

The specificity of a kinase for a particular substrate sequence can be quantified through kinetic parameters. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for the substrate.[7] A lower Km value signifies a higher affinity. The catalytic efficiency of a kinase for a substrate is best represented by the kcat/Km ratio.[8]

Below is a summary of consensus sequences and kinetic data for several well-characterized protein kinases, illustrating the diversity in substrate recognition.

| Kinase Family | Representative Kinase | Optimal Consensus Motif (P = Phospho-acceptor) | Kinetic Parameters (Example Substrate) |

| AGC Kinase | PKA (cAMP-dependent Protein Kinase) | R-R-X-S/T -Φ (X=any, Φ=hydrophobic) | Km (Kemptide): ~10-20 µM |

| CMGC Kinase | CDK1 (Cyclin-Dependent Kinase 1) | S/T -P-X-K/R (Full); S/T -P (Minimal)[9][10] | Km (Histone H1 peptide): ~5-50 µM |

| CMGC Kinase | MAPK (Mitogen-Activated Protein Kinase) / ERK2 | P-X-S/T -P | KD (for ELK-1 substrate): 0.25 µM[6] |

| AGC Kinase | AKT1 (Protein Kinase B) | R-X-R-X-X-S/T -Φ | Km (Crosstide): ~5-15 µM |

| Tyrosine Kinase | Src | E-E-E-I-Y -G-E-F | Km (Src-tide): ~100-200 µM |

Table 1: Consensus sequences and representative kinetic values for common protein kinases. Km and KD values are approximate and can vary based on the specific peptide sequence and assay conditions.

Experimental Determination of Substrate Specificity

A variety of powerful techniques are employed to identify kinase substrates and define their recognition motifs.

3.1. Peptide Microarrays

Peptide microarrays consist of thousands of different synthetic peptides immobilized on a solid surface, such as a glass slide.[11][12] This high-throughput method allows for the rapid profiling of a kinase's substrate specificity.

3.2. Mass Spectrometry-Based Phosphoproteomics

This approach identifies phosphorylation events on a global scale from complex cell or tissue lysates.[13][14] In a typical experiment, cells are subjected to conditions where a specific kinase is either active or inhibited. Proteins are extracted, digested into peptides, and phosphopeptides are enriched before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15] Peptides that show a decrease in phosphorylation upon kinase inhibition are identified as potential direct substrates.

3.3. Kinase Assay Linked with Phosphoproteomics (KALIP)

The KALIP strategy is a powerful integrated approach that combines the strengths of in vitro kinase assays with in vivo phosphoproteomics to identify high-confidence, direct substrates.[16][17] This method improves sensitivity and reduces false positives by using a relevant pool of potential substrates and cross-validating findings with cellular data.[16]

Implications for Drug Development

The high degree of structural similarity in the ATP-binding pocket across the human kinome presents a major challenge for developing selective kinase inhibitors. Many inhibitors fail due to off-target effects. Targeting the more divergent substrate-binding site offers a promising alternative for achieving greater selectivity.

-

Substrate-Competitive Inhibitors: Peptides or small molecules that mimic the substrate's consensus sequence can competitively block the substrate-binding site, offering a path to highly specific inhibition.

-

Allosteric Inhibitors: Compounds that bind to sites outside the ATP pocket can modulate kinase activity and substrate recognition, providing another avenue for selective drug design.

-

Biomarker Identification: Understanding the substrate profile of a kinase implicated in disease can help identify downstream phosphoproteins that serve as pharmacodynamic biomarkers to assess drug efficacy in preclinical and clinical settings.

Conclusion

The amino acid sequence surrounding a phosphorylation site is the primary determinant of kinase substrate specificity, forming a recognition code that underpins the fidelity of cellular signaling. Deciphering this code through advanced experimental techniques like peptide microarrays and phosphoproteomics is crucial. For drug development professionals, a deep understanding of kinase-substrate interactions opens new avenues for designing highly selective inhibitors that can overcome the limitations of traditional ATP-competitive drugs, paving the way for more effective and safer targeted therapies.

Appendix: Detailed Experimental Protocols

A.1. Protocol: In Vitro Radiometric Kinase Assay

This protocol describes a classic method to measure the activity of a purified kinase against a specific synthetic peptide substrate using radiolabeled ATP.[8]

-

Reagent Preparation:

-

Kinase Reaction Buffer (2X): 100 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM DTT.

-

Peptide Substrate: Reconstitute the synthetic peptide substrate (containing the target S/T/Y residue) in nuclease-free water to a stock concentration of 1 mM.

-

Kinase: Dilute the purified kinase in 1X Kinase Reaction Buffer to the desired working concentration.

-

ATP Mix: Prepare a solution containing non-radioactive ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final concentration of ATP in the reaction should typically be near the Km for ATP.

-

-

Reaction Setup (per reaction):

-

In a microcentrifuge tube, combine:

-

10 µL of 2X Kinase Reaction Buffer.

-